Mercuric ethylhexoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

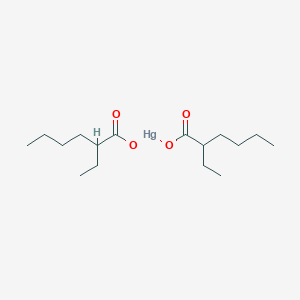

Mercuric ethylhexoate, also known as mercury(II) 2-ethylhexanoate, is an organomercury compound with the molecular formula C16H30HgO4. It is a coordination complex where mercury is bonded to two 2-ethylhexanoate ligands. This compound is primarily used in industrial applications, particularly as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mercuric ethylhexoate can be synthesized by reacting mercury(II) oxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:

HgO+2C8H16O2→Hg(C8H15O2)2+H2O

where HgO is mercury(II) oxide and C8H16O2 is 2-ethylhexanoic acid.

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for yield and purity, often involving continuous stirring and precise temperature control to ensure complete reaction and prevent the formation of by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of mercury(II) oxide and other oxidized organic products.

Reduction: This compound can be reduced to elemental mercury and the corresponding carboxylic acid under reducing conditions.

Substitution: this compound can participate in substitution reactions where the ethylhexanoate ligands are replaced by other ligands, such as halides or other carboxylates.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halides (e.g., NaCl, KBr), other carboxylic acids

Major Products Formed:

Oxidation: Mercury(II) oxide (HgO), oxidized organic compounds

Reduction: Elemental mercury (Hg), 2-ethylhexanoic acid (C8H16O2)

Substitution: Various mercury(II) carboxylates or halides

Aplicaciones Científicas De Investigación

Chemical Catalysis

Catalytic Properties

Mercuric ethylhexoate is used as a catalyst in several chemical reactions, particularly in the synthesis of vinyl chloride monomer from acetylene. The compound facilitates the hydrochlorination of acetylene, which is a crucial step in producing polyvinyl chloride (PVC) and other vinyl polymers. The efficiency of mercuric compounds in catalysis has been well-documented, with studies indicating that they can operate effectively under specific conditions, typically at elevated temperatures (60–100 °C) .

Case Study: Vinyl Chloride Production

A notable application is its role in the gas-phase hydrochlorination of acetylene to produce vinyl chloride. This process has been optimized over the years to improve yield and reduce byproducts. Research indicates that mercury catalysts, including this compound, demonstrate superior activity compared to other catalytic systems .

Polymer Chemistry

Plasticization and Polymer Modification

this compound can act as a plasticizer in various polymer formulations. Plasticizers are essential for enhancing the flexibility and processability of polymers such as polyvinyl chloride. The addition of this compound can modify the mechanical properties of these materials, making them suitable for diverse applications .

Biodegradable Polymers

Recent studies have explored the integration of mercuric compounds in biodegradable polymer systems. These systems leverage the unique properties of mercury compounds to enhance performance while addressing environmental concerns associated with traditional plasticizers . The ability to tailor polymer properties through this compound incorporation opens avenues for developing sustainable materials.

Environmental Impact and Safety

Toxicity Concerns

Despite its applications, this compound poses significant toxicity risks, particularly related to mercury exposure. The compound can decompose into elemental mercury and methylmercury in aquatic environments, leading to bioaccumulation and potential health hazards for humans and wildlife . Regulatory frameworks are increasingly scrutinizing the use of mercury compounds due to their persistent nature and adverse effects on health.

Regulatory Landscape

The use of mercuric compounds is subject to stringent regulations in many regions due to their hazardous nature. For instance, the European Union has implemented measures under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) to limit mercury usage and promote safer alternatives . This regulatory environment impacts the future application of this compound across various industries.

Summary Table of Applications

| Application Area | Specific Use | Benefits | Risks |

|---|---|---|---|

| Chemical Catalysis | Hydrochlorination of acetylene | High catalytic efficiency | Toxicity and environmental concerns |

| Polymer Chemistry | Plasticizer for PVC | Enhances flexibility | Potential leaching of toxic compounds |

| Biodegradable Polymers | Modification for enhanced properties | Sustainable material development | Regulatory scrutiny due to toxicity |

Mecanismo De Acción

The mechanism of action of mercuric ethylhexoate involves the coordination of mercury with the carboxylate ligands. This coordination affects the electronic structure of the mercury atom, making it more reactive in catalytic processes. In biological systems, this compound can interact with thiol groups in proteins, leading to enzyme inhibition and cellular toxicity. The primary molecular targets include enzymes involved in cellular respiration and antioxidant defense.

Comparación Con Compuestos Similares

Mercuric acetate (Hg(C2H3O2)2): Another organomercury compound used in organic synthesis and as a catalyst.

Mercuric chloride (HgCl2): Widely used in laboratory and industrial applications, known for its high toxicity.

Mercuric nitrate (Hg(NO3)2): Used in analytical chemistry and as a reagent in various chemical reactions.

Uniqueness of Mercuric Ethylhexoate: this compound is unique due to its specific coordination with 2-ethylhexanoate ligands, which imparts distinct solubility and reactivity characteristics. Its use as a stabilizer in PVC production is particularly notable, as it provides enhanced thermal stability compared to other mercury compounds.

Propiedades

IUPAC Name |

bis(2-ethylhexanoyloxy)mercury |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGIDAFGRCVREO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O[Hg]OC(=O)C(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30HgO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.